molecular formula C12H20Cl2FN3O2S B6197917 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride CAS No. 1568583-20-9

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No.: B6197917
CAS No.: 1568583-20-9
M. Wt: 360.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound with the molecular formula C12H20Cl2FN3O2S

Preparation Methods

The synthesis of 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)piperazine under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can be compared with other similar compounds, such as:

    N-fluorobenzenesulfonimide: Known for its use in fluorination reactions.

    Piperazine derivatives: These compounds share the piperazine moiety and are studied for their diverse biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1568583-20-9

Molecular Formula

C12H20Cl2FN3O2S

Molecular Weight

360.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.